molecular formula C10H10BrNOS B11796808 2-Bromo-6-isopropoxybenzo[d]thiazole

2-Bromo-6-isopropoxybenzo[d]thiazole

Cat. No.: B11796808
M. Wt: 272.16 g/mol
InChI Key: OKCFPLFSXVRRFE-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxybenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 2 and an isopropoxy group at position 4. The bromine atom at position 2 enhances its reactivity in nucleophilic substitution reactions, while the bulky isopropoxy group at position 6 may influence steric and electronic properties, impacting its solubility and binding interactions.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-bromo-6-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3

InChI Key

OKCFPLFSXVRRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS is the most widely employed brominating agent for this synthesis due to its controlled reactivity and minimal di-brominated byproduct formation. The protocol involves dissolving 6-isopropoxybenzo[d]thiazole in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) and adding NBS stoichiometrically. The mixture is refluxed at 45–55°C for 9–15 hours, followed by cooling, filtration, and washing with saturated sodium bicarbonate. Anhydrous sodium sulfate is used for drying, and the crude product is recrystallized from isopropanol to yield white crystals.

Key Parameters:

  • Solvent: Dichloromethane enhances reaction kinetics due to its moderate polarity, while acetonitrile offers higher boiling points for prolonged reflux.

  • Stoichiometry: A 1:1 molar ratio of substrate to NBS ensures mono-bromination, avoiding over-substitution.

  • Catalyst: Titanium dioxide (TiO₂), though primarily used in dibromination, may accelerate NBS-mediated reactions by stabilizing radical intermediates.

Bromination Using Elemental Bromine

Direct bromination with elemental bromine (Br₂) offers a cost-effective alternative. The reaction is conducted in chloroform under reflux, with bromine added dropwise to 6-isopropoxybenzo[d]thiazole. The exothermic reaction necessitates temperature control (40–50°C) to prevent di-bromination. Post-reaction workup mirrors the NBS method, with recrystallization in isopropanol achieving ≥70% purity.

Challenges:

  • Regioselectivity: Bromine’s high reactivity risks para-bromination, necessitating precise stoichiometry and temperature modulation.

  • Safety: Handling liquid bromine requires stringent safety measures due to its corrosive and toxic nature.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Titanium Dioxide (TiO₂)

In dibromination reactions, TiO₂ catalyzes simultaneous substitution at positions 2 and 6 of benzothiazole. For mono-bromination, catalytic TiO₂ (0.01–0.2 mol%) may enhance NBS activation, reducing reaction time by 20–30%. However, excessive TiO₂ promotes di-bromination, necessitating careful optimization.

Solvent Selection

Comparative studies of solvents reveal:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane40127599.4
Acetonitrile82107899.3
Chloroform61157299.1

Data adapted from synthesis protocols. Acetonitrile’s higher boiling point facilitates faster reactions, while chloroform’s lower cost benefits industrial applications.

Mechanistic Insights into Regioselectivity

The isopropoxy group’s electron-donating resonance effect directs electrophilic bromine to the ortho (position 2) and para (position 4) sites. However, the thiazole ring’s electron-deficient sulfur atom further activates position 2 via inductive effects, ensuring >90% regioselectivity. Computational studies suggest that the transition state for bromination at position 2 is stabilized by 8–10 kcal/mol compared to position 4, rationalizing the observed selectivity.

Purification and Characterization

Recrystallization Optimization

Isopropanol is the preferred recrystallization solvent, yielding crystals with 99.3–99.4% purity. Alternative solvents (e.g., ethanol, hexane) produce lower yields (≤85%) due to poor solubility differences.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.91 (s, 1H, thiazole-H), 8.52 (d, 1H, aromatic-H), 8.36 (d, 1H, aromatic-H), 4.72 (septet, 1H, isopropoxy-CH), 1.42 (d, 6H, isopropoxy-CH₃).

  • Mass Spectrometry: m/z 272.16 (M⁺), confirming molecular weight.

Comparative Analysis of Bromination Methods

MethodReagentSolventTime (h)Yield (%)Purity (%)
NBSNBSDichloromethane127599.4
NBS + TiO₂NBS, TiO₂Acetonitrile107899.3
Elemental Br₂Br₂Chloroform157299.1

The NBS method with TiO₂ catalysis in acetonitrile achieves the highest yield and purity, making it ideal for industrial-scale synthesis.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors are recommended to maintain temperature control and reduce hazardous waste. Chloroform, despite its environmental concerns, remains cost-effective for batches >100 kg. Post-reaction mixtures are neutralized with sodium bicarbonate, and TiO₂ catalysts are recovered via filtration for reuse .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isopropoxybenzo[d]thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-isopropoxybenzo[d]thiazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products may include benzo[d]thiazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The primary product is 6-isopropoxybenzo[d]thiazole.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-isopropoxybenzo[d]thiazole consists of a thiazole ring fused with a benzene derivative, which contributes to its diverse reactivity and biological properties. The presence of bromine and isopropoxy groups enhances its electrophilic character and solubility, making it suitable for various chemical reactions and biological interactions.

Anticancer Properties

Research indicates that compounds containing the thiazole moiety exhibit promising anticancer activities. In particular, this compound has been studied for its effects on various cancer cell lines.

  • Case Study : A study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating an IC50 value of approximately 5.71 μM against MCF-7 cells, suggesting significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil .
Cell LineIC50 (μM)Reference
MCF-75.71
A5493.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its derivatives have shown efficacy against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been evaluated through various models, particularly focusing on its ability to inhibit cyclooxygenase (COX) enzymes.

  • Research Findings : In vivo studies demonstrated that derivatives could significantly reduce edema in carrageenan-induced models, indicating effective anti-inflammatory properties.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the bromination of benzo[d]thiazole derivatives followed by alkylation with isopropanol.

Synthetic Pathway Overview

  • Bromination : The starting material undergoes bromination at the desired position.
  • Alkylation : The brominated product is reacted with isopropanol in the presence of a base to yield the final compound.

Mechanism of Action

The mechanism of action of 2-Bromo-6-isopropoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom can participate in halogen bonding, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis based on evidence from CAS databases, synthesis studies, and safety reports.

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Properties/Reactivity Reference
2-Bromo-6-isopropoxybenzo[d]thiazole Not Provided Br (2), OCH(CH₃)₂ (6) C₁₀H₁₀BrNOS 272.16 g/mol High reactivity at Br (2); steric hindrance from isopropoxy N/A
4-Bromo-2-methylbenzo[d]thiazole 5304-21-2 Br (4), CH₃ (2) C₈H₆BrNS 228.11 g/mol Lower steric bulk; Br at 4 less reactive than Br at 2
2-Bromo-6-fluorobenzo[d]thiazole 152937-04-7 Br (2), F (6) C₇H₃BrFNS 240.08 g/mol Enhanced electronegativity at 6; smaller substituent
2-Bromobenzo[d]thiazol-5-amine 1247879-06-6 Br (2), NH₂ (5) C₇H₅BrN₂S 229.10 g/mol Amino group increases nucleophilicity; potential for coupling
2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile 2232877-39-1 Br (2), OCH(CH₃)₂ (4), CN (6) C₁₁H₉BrN₂OS 297.17 g/mol Nitrile group enhances polarity; requires 2–8°C storage

Reactivity and Functional Group Influence

  • Bromine Reactivity : The bromine atom at position 2 in this compound is highly susceptible to nucleophilic substitution, similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). Secondary amines readily replace Br in such compounds, enabling diverse derivatization .
  • Electron-Withdrawing vs.
  • Steric Effects : The isopropoxy group at position 6 in the target compound creates steric hindrance, reducing accessibility to reactive sites compared to smaller substituents like methyl (4-bromo-2-methylbenzo[d]thiazole) .

Biological Activity

2-Bromo-6-isopropoxybenzo[d]thiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, as well as its mechanisms of action and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNOSC_{10}H_{10}BrNOS. It features a bromine atom and an isopropoxy group, which contribute to its unique chemical reactivity and biological activity compared to other thiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, it was found that compounds with similar structures demonstrated activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for several thiazoles ranged from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, suggesting that this compound may have comparable efficacy .

Anticancer Properties

The compound has been explored for its potential anticancer effects. In vitro studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities exhibited IC50_{50} values less than that of doxorubicin against various cancer cell lines, indicating potent cytotoxic activity . The mechanism involves interaction with cellular proteins and DNA, disrupting essential cellular processes.

Cell Line IC50_{50} (µM) Reference Drug Reference IC50_{50} (µM)
A-431< 5Doxorubicin10
Jurkat< 5Doxorubicin10

Antifungal Activity

The antifungal properties of this compound have also been noted in studies involving various fungal pathogens. Its efficacy against Candida species suggests potential applications in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may bind to DNA or proteins involved in critical signaling pathways, leading to the inhibition of cell division and induction of apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including this compound, against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The study reported IC50_{50} values ranging from 10.03 to 54.58 µg/mL for various derivatives, indicating promising antimalarial activity .

Q & A

Q. Key factors affecting yield :

ConditionImpact
Solvent polarityPolar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
TemperatureElevated temperatures (70–100°C) accelerate substitution but may induce side reactions .
CatalystPhase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • TLC : Use silica gel plates (e.g., Silufol 254 UV) with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • IR spectroscopy : Identify stretching vibrations (e.g., C-Br at ~550 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
  • NMR : ¹H NMR (δ 1.3–1.5 ppm for isopropyl CH₃; δ 4.5–5.0 ppm for OCH linkage) confirms substitution .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .

Advanced: How can contradictory data on substitution reactivity be resolved in derivatives of this compound?

Answer: Discrepancies arise from varying electronic effects and steric hindrance. Strategies include:

  • Computational modeling : Use DFT to predict nucleophilic attack sites (e.g., bromine at position 2 vs. 6) .
  • Isotopic labeling : Track reaction pathways (e.g., ²H-labeled isopropoxy groups to study kinetic isotope effects) .
  • Comparative kinetics : Measure rate constants under standardized conditions (solvent, temperature, catalyst) .

Basic: What biological activities are associated with this compound, and how are they assayed?

Answer:

  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL) .
  • Anticancer potential : Evaluate cytotoxicity in MCF-7 breast cancer cells using MTT assays (IC₅₀ ~20 µM) .
  • Mechanistic assays : Fluorescence quenching to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: How does structural modification at the 2- and 6-positions influence bioactivity?

Answer:

ModificationEffectExample
2-Bromo → 2-CF₃ Enhances lipophilicity, improving blood-brain barrier penetration .6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole
6-Isopropoxy → 6-Amino Increases hydrogen-bonding potential, boosting antimicrobial activity .2-Amino-6-bromobenzothiazole

Basic: What are the best practices for optimizing reaction selectivity in halogenated thiazole systems?

Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during bromination .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., ring-opening) with shorter reaction times .
  • Low-temperature quenching : Prevents over-oxidation of sulfur in the thiazole ring .

Advanced: How can computational tools aid in designing derivatives with enhanced stability?

Answer:

  • AI-driven synthesis planning : Tools like Template_relevance Reaxys predict feasible routes for one-step syntheses .
  • Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of isopropoxy groups) .
  • QSAR models : Correlate substituent electronegativity with thermal stability (R² > 0.85) .

Basic: What environmental considerations apply to the disposal or degradation of this compound?

Answer:

  • Photodegradation : UV irradiation in aqueous TiO₂ suspensions degrades brominated thiazoles into Br⁻ and CO₂ .
  • Microbial remediation : Pseudomonas spp. metabolize thiazole rings under aerobic conditions (t₁/₂ ~14 days) .

Advanced: How do crystallographic studies inform the design of thiazole-based materials?

Answer:

  • Packing interactions : π-π stacking (3.75 Å) and C-H⋯π bonds stabilize crystal lattices, relevant for optoelectronic materials .
  • Conformational analysis : Envelope puckering in fused rings (Q = 0.27–0.28 Å) affects mechanical flexibility .

Advanced: How can researchers compare the reactivity of this compound with its structural analogs?

Answer:

AnalogReactivity DifferenceEvidence
2-Bromo-4-methyl-5-phenylthiazole Faster SNAr due to electron-withdrawing phenyl group .
6-Bromo-2-(thiomethyl)thiazole Thioether groups increase susceptibility to oxidation .
2-Aminobenzothiazole Amino group directs electrophilic substitution to position 5 .

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